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Compound of Interest

Compound Name: Scandium triiodide

Cat. No.: B081160 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of scandium
triiodide (ScI₃), a compound of interest in various scientific and industrial applications. This

document summarizes its crystallographic data, details the experimental protocols for its

structural determination, and presents visualizations to aid in understanding its structural

characteristics.

Core Crystal Structure Data
Scandium triiodide crystallizes in a rhombohedral lattice, a structure that is isostructural with

iron(III) chloride (FeCl₃). The crystal structure of ScI₃ was first determined by Men'kov and

Komissarova in 1964. The crystallographic data is cataloged in the Inorganic Crystal Structure

Database (ICSD) under the collection code 16390.

The structure belongs to the space group R-3, which describes a trigonal crystal system with a

rhombohedral lattice. In this arrangement, the scandium (Sc³⁺) ions are octahedrally

coordinated by six iodide (I⁻) ions, while each iodide ion is coordinated to three scandium ions

in a trigonal pyramidal geometry.

Table 1: Crystallographic Data for Scandium Triiodide (ScI₃)
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Parameter Value

Crystal System Trigonal

Space Group R-3 (No. 148)

Hexagonal Setting

Lattice Parameter 'a' 6.99 Å

Lattice Parameter 'c' 17.55 Å

Rhombohedral Setting

Lattice Parameter 'a' 6.83 Å

Angle 'α' 62.17 °

Formula Units per Cell (Z) 6 (Hexagonal), 2 (Rhombohedral)

Calculated Density 4.45 g/cm³

Atomic Structure and Bonding
The precise arrangement of atoms within the scandium triiodide unit cell is defined by their

fractional coordinates. These coordinates, along with the lattice parameters, allow for the

calculation of interatomic distances and angles, providing insight into the bonding environment.

Table 2: Atomic Coordinates for Scandium Triiodide (ScI₃) in the Hexagonal Setting

Atom
Wyckoff
Position

x y z

Sc 6c 0 0 0.1667

I 18f 0.3333 0 0.0833

The bonding in crystalline scandium triiodide is predominantly ionic. The scandium atoms

exist in the +3 oxidation state, and the iodine atoms as iodide ions. The key bond lengths and

angles that define the coordination polyhedra are summarized below.
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Table 3: Key Bond Lengths and Angles in Scandium Triiodide (ScI₃)

Bond/Angle Value

Sc-I Bond Length ~2.85 Å

I-Sc-I Bond Angle ~90°

Experimental Protocols
Synthesis of Scandium Triiodide Single Crystals
The original method for obtaining single crystals of scandium triiodide suitable for X-ray

diffraction analysis, as reported by Men'kov and Komissarova, involves the direct reaction of

elemental scandium with iodine in a sealed quartz ampoule.

Experimental Workflow for ScI₃ Single Crystal Synthesis

Reactant Preparation

Reaction Crystal GrowthScandium Metal

Seal in Quartz Ampoule
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Heat in Gradient Furnace Vapor Phase TransportTemperature Gradient Crystal Deposition
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Caption: Workflow for the synthesis of ScI₃ single crystals.

Detailed Methodology:

High-purity scandium metal and crystalline iodine are placed in a quartz ampoule.

The ampoule is evacuated to a high vacuum and sealed.
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The sealed ampoule is placed in a two-zone tube furnace, creating a temperature gradient.

The zone containing the reactants is heated to a higher temperature to facilitate the

formation of gaseous ScI₃.

The gaseous scandium triiodide is transported along the temperature gradient to the cooler

zone of the ampoule.

In the cooler zone, the ScI₃ vapor becomes supersaturated and deposits as single crystals.

Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure of scandium triiodide is achieved through single-

crystal X-ray diffraction (XRD). This technique involves irradiating a single crystal with a

monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Logical Flow of Single-Crystal XRD Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b081160?utm_src=pdf-body
https://www.benchchem.com/product/b081160?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081160?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mount Single Crystal

X-ray Diffractometer

Collect Diffraction Data

Irradiation

Data Processing & Reduction

Structure Solution

Structure Refinement

Crystallographic Information File (CIF)

Click to download full resolution via product page

Caption: Logical workflow of single-crystal X-ray diffraction analysis.

Detailed Methodology:

A suitable single crystal of ScI₃ is selected and mounted on a goniometer head.

The mounted crystal is placed in a single-crystal X-ray diffractometer.
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The crystal is irradiated with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation)

at a controlled temperature.

As the crystal is rotated, a series of diffraction patterns are collected on a detector.

The collected data is processed to determine the unit cell parameters and the intensities of

the diffracted X-rays.

The processed data is used to solve the crystal structure, which involves determining the

positions of the atoms within the unit cell.

The initial structural model is then refined to obtain the best possible fit with the experimental

data, yielding the final atomic coordinates, bond lengths, and bond angles.

Conclusion
The crystal structure of scandium triiodide is well-characterized, adopting a rhombohedral

lattice isostructural with FeCl₃. The availability of detailed crystallographic data and established

synthesis protocols provides a solid foundation for further research into its properties and

potential applications. This technical guide serves as a centralized resource for professionals

requiring a deep understanding of the structural chemistry of scandium triiodide.

To cite this document: BenchChem. [In-Depth Technical Guide: Crystal Structure Analysis of
Scandium Triiodide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081160#scandium-triiodide-crystal-structure-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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